N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation or cyclization reactions.
Coupling Reactions: The quinoxaline and piperidine moieties are then coupled with the pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline or piperidine rings .
Scientific Research Applications
N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine and pyridine rings may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like Echinomycin and Levomycin share the quinoxaline moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals also share structural similarities.
Uniqueness
N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of quinoxaline, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H21N5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-methyl-N-(1-quinoxalin-2-ylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H21N5/c1-23(18-8-4-5-11-20-18)15-9-12-24(13-10-15)19-14-21-16-6-2-3-7-17(16)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3 |
InChI Key |
FXYKHOPVFVLQDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=N4 |
Origin of Product |
United States |
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